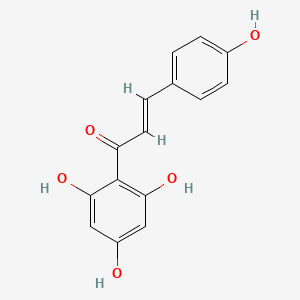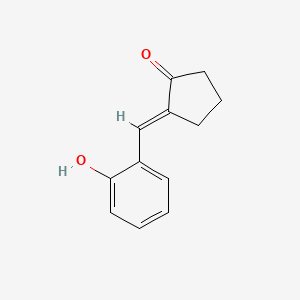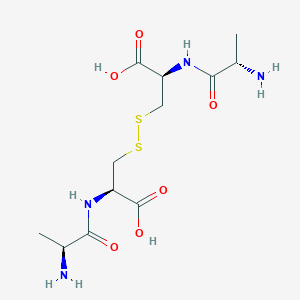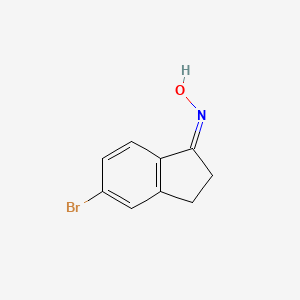
Naringenin chalcone
Overview
Description
Synthesis Analysis
Naringenin chalcone can be synthesized through various chemical pathways. One method involves the condensation of 3,5-dimethoxyphenol to form 2′-hydroxy-4,4′,6′-trimethoxychalcone, which is then cyclized and demethylated to form naringenin (Wang et al., 2015). Another approach uses 1,3,5-trimethoxybenzene acylated with p-methoxycinnamic acid, although this yields naringenin at a lower overall yield but with a simpler process.
Molecular Structure Analysis
The molecular structure of this compound and its isomer naringenin has been characterized using various spectroscopic and computational methods. IRMPD spectroscopy, IMS, and DFT calculations have provided insights into the distinct geometries and conformations adopted by these molecules in the gas phase (Corinti et al., 2023).
Chemical Reactions and Properties
This compound participates in several key biochemical reactions, notably its conversion to naringenin via the action of chalcone isomerase. This enzyme catalyzes the cyclization of chalcones to form flavanones, an essential step in the biosynthesis of various flavonoids (Jez et al., 2000).
Physical Properties Analysis
This compound's physical properties, including solubility and stability, are crucial for its biological activity and application in various fields. Although specific details on these properties are not covered in the referenced studies, they can be inferred based on its molecular structure and behavior in biological systems.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and interaction with biological molecules, underpin its health benefits. Its ability to inhibit inflammatory responses and improve adipocyte functions by enhancing adiponectin production is a testament to its chemical functionality (Hirai et al., 2007). Additionally, its metabolites, identified in rats, show its bioactive potential and the pathways through which it exerts effects in living organisms (Yoshimura et al., 2009).
Scientific Research Applications
Antiallergic and Antiasthmatic Properties : Naringenin chalcone exhibits antiallergic activity by inhibiting histamine release and suppressing allergic asthma in vivo. It inhibits the type-2 function of CD4 T cells, thereby reducing eosinophilic airway inflammation and Th2 cytokine production in mice (Yoshimura et al., 2009); (Iwamura et al., 2010).
Effects on Adipocyte Functions and Metabolism : this compound improves adipocyte functions by enhancing adiponectin production, which is linked to insulin-sensitizing effects. It activates the adiponectin pathway through both ligand and receptor elevation, indicating potential benefits for metabolic health (Horiba et al., 2010).
Antihyperglycemic and Antihyperlipidemic Effects : The core structure of this compound, trans-Chalcone, has shown significant reduction in blood glucose levels and a beneficial effect on dyslipidemia in diabetic rats. It may have therapeutic potential for patients with diabetes and related disorders (Najafian et al., 2010).
Inhibition of Aromatase and Steroid Dehydrogenase Activities : this compound and related compounds are potent inhibitors of enzymes like aromatase and 17beta-hydroxysteroid dehydrogenase, making them potential candidates for hormone-dependent cancer treatment strategies (Le Bail et al., 2001).
Bioavailability and Metabolic Insights : Studies have shown the bioavailability of this compound from dietary sources like tomatoes in humans and detailed its metabolic transformation, which is crucial for understanding its biological efficacy (Kolot et al., 2020).
Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by inhibiting the production of proinflammatory cytokines, suggesting its usefulness in ameliorating inflammatory changes in conditions like obesity (Hirai et al., 2007).
Anticancer Activity : this compound induces autophagy, apoptosis, and activates the PI3K/Akt signalling pathway, exhibiting anti-tumor effects in vitro and in vivo. This suggests its potential as a therapeutic agent against cancers like glioblastoma (Zhang et al., 2016).
Genetic and Molecular Studies : Research on the molecular genetics of naringenin biosynthesis in various organisms like Streptomyces clavuligerus provides insights into its production and regulation, which is key for its application in biotechnology and pharmacology (Álvarez-Álvarez et al., 2015).
Mechanism of Action
Target of Action
Naringenin chalcone primarily targets inflammatory cytokines, such as interleukin (IL)-6 . It also targets macrophages and T cells, preventing the secretion of tumor necrosis factor-alpha (TNF-α) and IL-6 . These targets play a crucial role in the body’s immune response, and their modulation can help manage inflammatory conditions.
Mode of Action
this compound interacts with its targets by suppressing the production of inflammatory cytokines . It also inhibits the release of the Hepatitis C virus from infected cells, thereby lowering the viral load in the bloodstream . Furthermore, it can spontaneously cyclize to naringenin, a process catalyzed by chalcone isomerase in plant cells .
Biochemical Pathways
The biosynthesis of this compound involves a six-step process catalyzed by enzymes such as phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase . This process is part of the phenylpropanoid pathway, which is key to the synthesis of flavonoids .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion to naringenin in phase-I metabolism, followed by subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid . This compound shows low dissolution rate, cell absorption, and bioavailability, which can limit its therapeutic potential .
Result of Action
The action of this compound results in various biological effects. It exhibits anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities . Its ability to suppress inflammatory cytokine levels mediates its protective effects .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of H-bonded water networks is necessary for the energetically suitable cyclization of this compound, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)

